3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde
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Overview
Description
3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde is an organic compound with the molecular formula C22H20O3 It is a benzaldehyde derivative characterized by the presence of benzyloxy and phenylpropoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde typically involves the following steps:
Formation of Benzyloxybenzene: This can be achieved by reacting benzyl alcohol with phenol in the presence of a base such as sodium hydroxide.
Alkylation: The benzyloxybenzene is then subjected to alkylation with 3-bromopropylbenzene under basic conditions to form 3-(Benzyloxy)-4-(3-phenylpropoxy)benzene.
Formylation: Finally, the formylation of 3-(Benzyloxy)-4-(3-phenylpropoxy)benzene is carried out using a Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride and dimethylformamide to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and phenylpropoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(Benzyloxy)-4-(3-phenylpropoxy)benzoic acid.
Reduction: 3-(Benzyloxy)-4-(3-phenylpropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzaldehyde: Lacks the phenylpropoxy group, making it less complex.
4-(3-Phenylpropoxy)benzaldehyde: Lacks the benzyloxy group, resulting in different chemical properties.
3-(Benzyloxy)-4-methoxybenzaldehyde: Contains a methoxy group instead of the phenylpropoxy group.
Uniqueness
3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde is unique due to the presence of both benzyloxy and phenylpropoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C23H22O3 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-phenylmethoxy-4-(3-phenylpropoxy)benzaldehyde |
InChI |
InChI=1S/C23H22O3/c24-17-21-13-14-22(25-15-7-12-19-8-3-1-4-9-19)23(16-21)26-18-20-10-5-2-6-11-20/h1-6,8-11,13-14,16-17H,7,12,15,18H2 |
InChI Key |
RQPQOTJOSOTOHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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